3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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Overview
Description
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C6H8IN3 and a molecular weight of 249.05 g/mol . This compound is characterized by the presence of an iodine atom attached to the imidazo[1,5-a]pyrazine ring system, which is partially saturated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine typically involves the iodination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction:
Major Products
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted imidazo[1,5-a]pyrazine .
Scientific Research Applications
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
Uniqueness
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
CAS No. |
1393545-49-7 |
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Molecular Formula |
C6H8IN3 |
Molecular Weight |
249.05 g/mol |
IUPAC Name |
3-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H8IN3/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2 |
InChI Key |
PTEKFJGMQLKVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2I)CN1 |
Origin of Product |
United States |
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